molecular formula C18H22N4O2 B5633112 2-ethoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol

2-ethoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol

Cat. No. B5633112
M. Wt: 326.4 g/mol
InChI Key: XHTITEXGXBUVDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-ethoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol often involves Schiff base condensation reactions or reactions involving key functional groups like ether, pyridine, and phenol. For example, a related compound was synthesized through the Schiff base condensation of 2,6-diformylpyridine with 2-amino-4-methylphenol in ethanol, showcasing a method that could be analogous to the synthesis of this compound (Kose & McKee, 2011).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic investigations and computational studies, provides insights into the electronic structure, molecular electrostatic potential, and natural bond orbital analysis. For instance, the electronic structure of a related compound was characterized using density functional theory, which could be applicable for analyzing this compound (Koşar & Albayrak, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their structure, as seen in the bis(imino)pyridine iron complexes' behavior in ethylene polymerization, where ether and thioether backbone substituents significantly affected activity. This highlights the potential reactivity of this compound in various chemical reactions (Smit et al., 2004).

properties

IUPAC Name

2-ethoxy-6-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-24-16-7-5-6-15(18(16)23)14-20-22-12-10-21(11-13-22)17-8-3-4-9-19-17/h3-9,14,23H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTITEXGXBUVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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